![molecular formula C18H16N4O3 B2779383 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034323-29-8](/img/structure/B2779383.png)
2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide" is a synthetic organic molecule. This compound belongs to a class of chemicals known for their diverse biological activities and potential applications in medicinal chemistry. Its unique structure, combining elements of imidazo[1,2-a]pyridine and furo[2,3-c]pyridine, suggests it could possess significant pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Imidazo[1,2-a]pyridine Core: : This is often accomplished through cyclization reactions, where nitrogen-containing heterocycles react under acidic or basic conditions to form the imidazo[1,2-a]pyridine skeleton.
Introduction of the Furo[2,3-c]pyridine Moiety: : This step may involve the attachment of a furo[2,3-c]pyridine derivative to an intermediate compound, facilitated by coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
Final Functionalization: : This involves introducing the 7-oxofuro[2,3-c]pyridine and the carboxamide group under controlled conditions, often using reagents like acyl chlorides or amides in the presence of catalysts.
Industrial Production Methods
For industrial-scale production, these steps are optimized for yield, purity, and cost-efficiency. Process chemistry techniques, such as continuous flow reactions and automated synthesis, are employed to streamline the synthesis and ensure consistency across large batches.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the nitrogen and sulfur centers, forming N-oxides or sulfoxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reduction of the compound can lead to the formation of amines and alcohols, using reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, palladium on carbon (Pd/C).
Substitution: : Sodium hydride, alkyl halides, halogenating agents.
Major Products Formed
Oxidation Products: : N-oxides, sulfoxides.
Reduction Products: : Amines, alcohols.
Substitution Products: : Alkylated or halogenated derivatives.
科学研究应用
Chemistry
Catalysis: : The compound's unique structure may serve as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology and Medicine
Drug Development: : Investigated for its potential as a therapeutic agent due to its bioactivity, possibly targeting specific enzymes or receptors in disease pathways.
Biochemical Research: : Utilized as a probe to study molecular interactions within biological systems.
Industry
Material Science: : May be explored for its potential in creating new materials with desirable properties, such as high thermal stability or specific electronic characteristics.
作用机制
The compound exerts its effects by interacting with specific molecular targets within cells. It may bind to enzymes, altering their activity, or to receptors, modulating signal transduction pathways. The exact mechanism involves:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression regulation.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: : Known for their pharmacological activities, including anti-inflammatory and anticancer properties.
Furo[2,3-c]pyridine Compounds: : Studied for their role in medicinal chemistry, often as anti-infective or neuroactive agents.
Highlighting Uniqueness
Structural Combination: : The unique combination of imidazo[1,2-a]pyridine and furo[2,3-c]pyridine in one molecule sets it apart from its analogs, potentially enhancing its pharmacokinetic properties and biological activities.
Versatility: : Its ability to participate in various chemical reactions and applications across different scientific fields highlights its versatility and potential.
That's the lowdown on 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide. A molecule that's as fascinating as it is complex! Anything specific you’d like to dive deeper into?
属性
IUPAC Name |
2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-12-15(22-8-3-2-4-14(22)20-12)17(23)19-7-10-21-9-5-13-6-11-25-16(13)18(21)24/h2-6,8-9,11H,7,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGJAAKGVHEYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2779302.png)
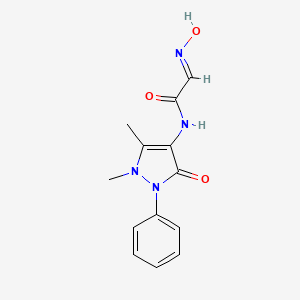
![3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2779304.png)
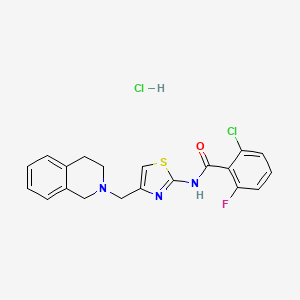
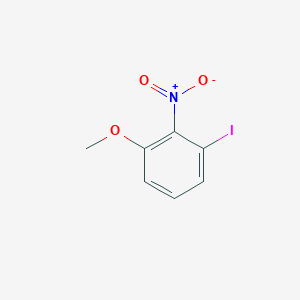
![3-(4-chlorobenzyl)-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2779308.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2779310.png)
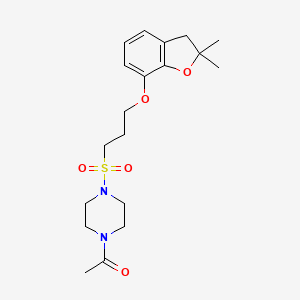
![4-[4-(2-Ethoxyphenyl)piperazin-1-yl]-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine](/img/structure/B2779313.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2779318.png)
![4-butoxy-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2779319.png)

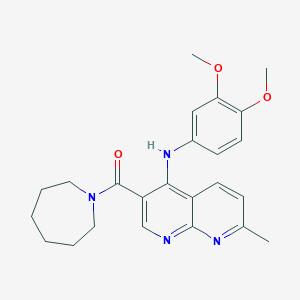
![2-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2779323.png)
